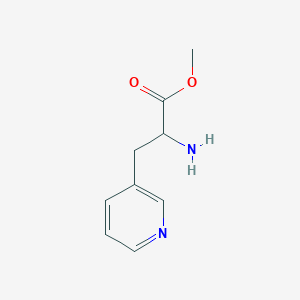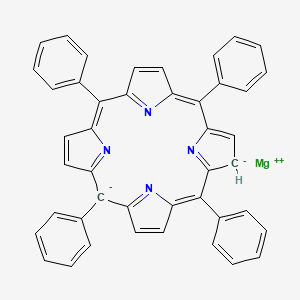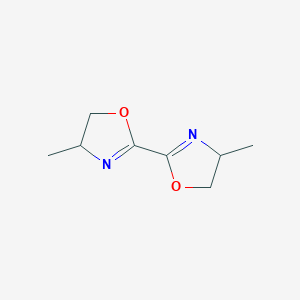
3,3'-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid is a complex organic compound often used in the synthesis of peptides and proteins. It is known for its role as a coupling agent, activating carboxyl groups on amino acids to facilitate peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid typically involves the reaction of acrylic acid with methanol to form methyl acrylate, which is then reacted with ammonia to produce the desired compound . The reaction conditions often include controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for its potential in drug delivery systems and as a component in antibody-drug conjugates (ADCs).
Industry: Utilized as a thickening agent in paints, resins, and adhesives
Mechanism of Action
The compound exerts its effects primarily through its ability to activate carboxyl groups on amino acids, facilitating the formation of peptide bonds. This activation is achieved through the formation of an intermediate complex that enhances the nucleophilicity of the amino group, allowing it to attack the carboxyl carbon more effectively .
Comparison with Similar Compounds
Similar Compounds
Amino-Tri-(carboxyethoxymethyl)-methane: Another coupling agent used in peptide synthesis.
3,3’-((2-(Benzyloxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid: Similar in structure and function but with different protective groups
Uniqueness
3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid is unique due to its specific structure that allows for efficient activation of carboxyl groups, making it highly effective in peptide synthesis .
Properties
Molecular Formula |
C14H24O9 |
|---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-methylpropoxy]propanoic acid |
InChI |
InChI=1S/C14H24O9/c1-14(8-21-5-2-11(15)16,9-22-6-3-12(17)18)10-23-7-4-13(19)20/h2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
BAXSDVCETMKLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12499117.png)
![Ethyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499119.png)
![4-[(3-Chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B12499126.png)

![N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499138.png)

![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)

![N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12499172.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12499175.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine](/img/structure/B12499187.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide](/img/structure/B12499195.png)

